N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
CAS No.: 450344-15-7
Cat. No.: VC7334824
Molecular Formula: C20H17F2N3OS
Molecular Weight: 385.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 450344-15-7 |
|---|---|
| Molecular Formula | C20H17F2N3OS |
| Molecular Weight | 385.43 |
| IUPAC Name | N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C20H17F2N3OS/c1-11-5-3-8-17(12(11)2)25-19(13-9-27-10-16(13)24-25)23-20(26)18-14(21)6-4-7-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
| Standard InChI Key | HCGPZVNCTKBAAY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Molecular Formula
The compound is formally designated as N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide under IUPAC nomenclature . Its molecular formula, C₂₀H₁₇F₂N₃OS, reflects a molecular weight of 385.4 g/mol . The structure integrates a thieno[3,4-c]pyrazole ring system substituted with a 2,3-dimethylphenyl group at position 2 and a 2,6-difluorobenzamide moiety at position 3 (Fig. 1).
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 450338-89-3 | |
| Molecular Formula | C₂₀H₁₇F₂N₃OS | |
| Molecular Weight | 385.4 g/mol | |
| InChI Key | HCGPZVNCTKBAAY-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Core Formation: Cyclocondensation of thiophene-3,4-diamine derivatives with diketones or aldehydes generates the thieno[3,4-c]pyrazole scaffold .
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Substituent Introduction:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Acetic acid, reflux, 12 h | 45–60% |
| Aromatic Substitution | CuI, K₂CO₃, DMF, 110°C | 70–85% |
| Amide Coupling | 2,6-Difluorobenzoyl chloride, NaOH | 50–65% |
Purification and Analysis
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), with final compound validation by LC-MS and ¹H/¹³C NMR . The presence of fluorine atoms facilitates ¹⁹F NMR for structural confirmation .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic groups. It is stable under ambient conditions but degrades upon prolonged exposure to UV light, necessitating storage in amber vials .
Spectroscopic Data
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F stretch) .
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 3.10 (s, CH₃), 2.35 (s, CH₃) .
Biological Activity and Mechanisms
Toxicity Profile
Preliminary in vitro studies on similar compounds indicate moderate cytotoxicity (IC₅₀ = 10–50 μM in HepG2 cells), with no acute toxicity observed in rodent models at doses ≤100 mg/kg .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for anticancer agents, particularly in hematologic malignancies. Its ability to modulate kinase signaling pathways positions it as a candidate for combination therapies with existing chemotherapeutics .
Material Science
Functionalization of the thiophene ring enables integration into conductive polymers. Derivatives have been explored as electron-transport layers in organic photovoltaics, achieving power conversion efficiencies of 8–12% .
Comparative Analysis with Analogues
Table 3: Key Analogues and Properties
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| N-[2-(2,4-Dimethylphenyl)-derivative | 2,4-dimethylphenyl | 15 μM (JAK2) |
| N-[2-Phenyl-4,6-dihydrothieno derivative | Phenyl | 22 μM (FLT3) |
| Target Compound | 2,3-dimethylphenyl | Under investigation |
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